molecular formula C16H13N3O3 B11944713 N'-((1H-Indol-3-yl)methylene)-2,4-dihydroxybenzohydrazide CAS No. 325807-44-1

N'-((1H-Indol-3-yl)methylene)-2,4-dihydroxybenzohydrazide

Cat. No.: B11944713
CAS No.: 325807-44-1
M. Wt: 295.29 g/mol
InChI Key: ZNSQKCGIRWNJBM-GIJQJNRQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and indole-3-carbaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-N’-[(E)-1H-indol-3-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

325807-44-1

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide

InChI

InChI=1S/C16H13N3O3/c20-11-5-6-13(15(21)7-11)16(22)19-18-9-10-8-17-14-4-2-1-3-12(10)14/h1-9,17,20-21H,(H,19,22)/b18-9+

InChI Key

ZNSQKCGIRWNJBM-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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